molecular formula C12H19N3O3 B592184 tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1250996-70-3

tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Numéro de catalogue: B592184
Numéro CAS: 1250996-70-3
Poids moléculaire: 253.302
Clé InChI: DBEVOASWYWQEFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl ester group, a hydroxymethyl group, and a dihydroimidazo[1,2-a]pyrazine core, which contribute to its unique chemical properties and reactivity.

Propriétés

IUPAC Name

tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEVOASWYWQEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Diamine-Carbonyl Cyclization

A common route to imidazo[1,2-a]pyrazines involves reacting a pyrazine-2-amine with α-haloketones or α-hydroxyketones. For the target compound, cyclization between 2-aminopyrazine and 3-chloro-2-hydroxypropanal under basic conditions could yield the dihydroimidazo ring. Subsequent Boc protection of the secondary amine using Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis provides the final product.

Representative Conditions :

  • Reactants : 2-Aminopyrazine (1.0 equiv), 3-chloro-2-hydroxypropanal (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dimethylformamide (DMF), 80°C, 12 h

  • Boc Protection : Boc₂O (1.5 equiv), DMAP (0.1 equiv), THF, 0°C → RT, 6 h

  • Yield : ~40–50% (two steps)

Ring-Closing Metathesis (RCM)

An alternative strategy employs RCM to form the eight-membered ring. Starting from a diene precursor, Grubbs catalyst (e.g., GII) facilitates cyclization. For example, N-Boc-protected diene derivatives undergo RCM in dichloromethane (DCM) at 40°C, followed by hydroxymethylation via aldol reaction or hydroboration-oxidation.

Example Protocol :

  • Diene Synthesis : Allylation of pyrazine-2-amine with allyl bromide.

  • RCM : 5 mol% Grubbs GII, DCM, 40°C, 24 h.

  • Hydroxymethylation : Ozonolysis of terminal alkene followed by NaBH₄ reduction.

  • Yield : ~35% (four steps)

Boc Protection Strategies

The Boc group is introduced early or late in the synthesis to prevent side reactions. Early protection (pre-cyclization) simplifies purification but may lower cyclization efficiency. Late-stage protection avoids these issues but requires free amine handling.

Late-Stage Boc Protection :

  • Substrate : 2-(Hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine

  • Reagent : Boc₂O (1.5 equiv)

  • Base : Et₃N (2.0 equiv)

  • Solvent : THF, 0°C → RT, 6 h

  • Yield : 90%

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations Yield
Diamine-CarbonylCyclization, Boc protectionFewer steps, scalableModerate yield, purification challenges40–50%
RCMMetathesis, hydroxymethylationStereochemical controlHigh catalyst cost, multi-step35%
Reductive AminationAmine alkylation, reductionHigh functional group toleranceRequires stable aldehyde precursor60%

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/H₂O). Characterization relies on:

  • ¹H/¹³C NMR : Peaks for Boc (δ 1.4 ppm, singlet), hydroxymethyl (δ 3.6–4.0 ppm), and imidazo protons (δ 6.8–7.2 ppm).

  • MS (ESI+) : m/z 254.3 [M+H]⁺.

  • HPLC : Purity >95% (C18 column, MeCN/H₂O).

Scale-Up Considerations

Industrial synthesis prioritizes cost-efficiency and safety:

  • Solvent Selection : Replace DMF with 2-MeTHF for greener processing.

  • Catalyst Recycling : Immobilize Grubbs catalyst on silica for RCM routes.

  • Process Optimization : Continuous flow systems for exothermic Boc protection .

Analyse Des Réactions Chimiques

Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The imidazo[1,2-a]pyrazine core can undergo reduction reactions to form dihydro derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent.

    Biological Research: The compound is used as a probe to study the molecular mechanisms of certain biological processes, such as enzyme inhibition and signal transduction.

    Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence and photostability.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Activité Biologique

Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS Number: 1250996-70-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and notable biological activities, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₁₉N₃O₃
  • Molecular Weight : 253.3 g/mol
  • Boiling Point : 462.9 °C at 760 mm Hg
  • Flash Point : 233.7 °C

Synthesis

The synthesis of tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves the reaction of 7-tert-butyl-2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid with hydroxymethyl derivatives in the presence of lithium aluminum hydride in tetrahydrofuran. The yield reported is approximately 70% .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazo[1,2-a]pyrazines possess antimicrobial properties. For example, compounds with similar structures have demonstrated activity against various bacterial strains and fungi .

Anti-inflammatory Effects

In vitro studies suggest that tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate may inhibit pro-inflammatory cytokines such as TNFα and IL-6. In a cytokine release assay, compounds with similar scaffolds showed IC50 values in the low micromolar range against these cytokines, indicating potential for anti-inflammatory applications .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrazine derivatives is often influenced by their structural modifications. For instance:

  • The introduction of hydroxymethyl groups has been linked to enhanced bioactivity.
  • Variations in substituents on the pyrazine ring can significantly alter potency against specific biological targets.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryDecreased TNFα and IL-6 levels
CytotoxicitySelective cytotoxic effects on cancer cells

Case Studies

  • Study on Cytokine Inhibition :
    A recent study investigated the anti-inflammatory effects of various imidazo[1,2-a]pyrazine derivatives. Tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate was found to significantly reduce TNFα production in LPS-stimulated THP-1 cells with an IC50 value around 0.1 µM .
  • Antimicrobial Efficacy :
    Another study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate could enhance antimicrobial efficacy by up to threefold compared to unmodified counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step sequence involving:

  • Ugi reaction to form the imidazo[1,2-a]pyrazine scaffold.
  • Reduction using palladium on carbon (Pd/C) to hydrogenate intermediates.
  • HATU-mediated coupling with N-Boc-protected glycine or hydroxymethyl-containing reagents.
  • TFA-mediated deprotection to remove the Boc group .
    • Key Considerations : Reaction yields (e.g., 27–94%) depend on stoichiometry, solvent choice (e.g., DCM or MeOH), and purification methods (e.g., recrystallization with DCM/hexane) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry and stereochemistry (e.g., δ 7.72–7.71 ppm for aromatic protons, δ 4.28–3.98 ppm for dihydroimidazo protons) .
  • HRMS (ESI) : Validates molecular weight (e.g., M/Z = 380.4 for related analogs) .
  • Elemental Analysis : Ensures purity and stoichiometric ratios (e.g., % C, H, N within 0.1% of theoretical values) .

Q. How do structural modifications (e.g., hydroxymethyl vs. fluorophenyl groups) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Fluorophenyl substitutions in analogs show improved anti-malarial activity (IC50: 20–200 nM in P. falciparum strains 3D7/W2), while hydroxymethyl groups may enhance solubility or metabolic stability .
  • Experimental Design : Compare IC50 values of derivatives in parallel assays (e.g., 3D7 vs. W2 strains) to identify substituent-dependent trends .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this scaffold?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
  • Optical Rotation/Polarimetry : Validates enantiomeric excess (ee) post-synthesis.
  • Stereochemical Impact : For example, (R)- vs. (S)-configurations in analogs result in IC50 differences (e.g., 70 nM vs. 110 nM in W2 strain) .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy for analogs?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma stability, and metabolic clearance (e.g., CYP450 assays).
  • Tissue Distribution Studies : Use radiolabeled analogs to assess penetration into target tissues (e.g., liver for anti-malarials).
  • Resistance Testing : Evaluate cross-resistance in drug-resistant parasite strains (e.g., W2 vs. 3D7) .

Q. What strategies improve regioselectivity in spirocyclic or iodinated derivatives of this scaffold?

  • Methodological Answer :

  • Directed Metalation : Use iodine as a directing group for functionalization (e.g., tert-butyl 2’-iodo derivatives ).
  • Spirocyclization : Optimize reaction conditions (e.g., temperature, catalyst loading) to favor 6-membered ring formation over side products .

Q. How can computational modeling guide reaction design for novel analogs?

  • Methodological Answer :

  • DFT Calculations : Predict transition states and regioselectivity in coupling reactions (e.g., HATU-mediated amide bond formation).
  • Molecular Dynamics : Simulate binding interactions with biological targets (e.g., P. falciparum enzymes) to prioritize substituents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.